ISOX DUAL is classified as a small molecule inhibitor. Its chemical structure includes a benzimidazole central scaffold linked to a 3,5-dimethylisoxazole group, which mimics acetylated lysine residues, a common feature in protein interactions involving bromodomains. The compound has been characterized for its potency with IC50 values of 0.65 μM for CREB-binding protein and 1.5 μM for bromodomain-containing protein 4 .
The synthesis of ISOX DUAL involves several key transformations, primarily utilizing the Suzuki-Miyaura coupling reaction, which is critical for constructing the isoxazole moiety. The optimized synthetic route includes:
The molecular structure of ISOX DUAL can be represented as follows:
The compound features a benzimidazole core that is essential for its inhibitory activity against the targeted bromodomains. The presence of the 3,5-dimethylisoxazole group enhances its binding affinity due to structural mimicry of acetylated lysines .
ISOX DUAL participates in various chemical reactions, including:
These reactions are vital for both the synthesis and potential modification of ISOX DUAL for enhanced efficacy or selectivity.
ISOX DUAL acts primarily by inhibiting the bromodomains of CREB-binding protein and bromodomain-containing protein 4. This inhibition disrupts their function in various signaling pathways, including:
By binding to these proteins, ISOX DUAL alters gene expression patterns regulated by them, thereby influencing cellular processes such as growth and metastasis in cancer cells . Its rapid absorption and distribution suggest effective cellular uptake, likely leading to significant biological effects soon after administration.
ISOX DUAL has notable applications in scientific research, particularly in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: